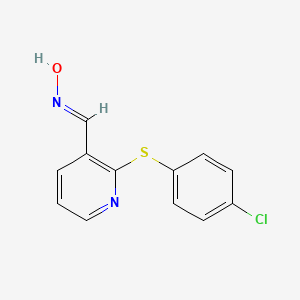

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

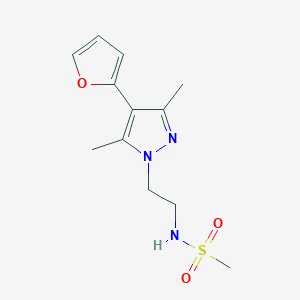

“2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime” is a chemical compound with the molecular formula C12H8ClNOS . It has a molecular weight of 249.72 . The compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The melting point of “2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime” is between 86-88 degrees Celsius .Aplicaciones Científicas De Investigación

Chemiluminescence and Oxidation Studies

Research has explored the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds, related by their sulfur functionalities, exhibit thermally stable properties and produce light under certain conditions. Their synthesis and the effects of their sulfur modifications on chemiluminescence provide insights into potential applications in analytical chemistry and sensor technologies (Watanabe et al., 2010).

Organic Synthesis and Complex Formation

Another study focuses on the synthesis of aromatic diketoximes and their complexes with nickel salts . Oximes, including those with complex heterocyclic and aromatic substituents, play a crucial role in fine organic synthesis due to their ability to undergo a variety of reactions and form complexes with metal salts. This research underscores the versatility of oximes in synthetic chemistry and their potential applications in developing new materials and catalysts (Musaev et al., 2020).

Catalytic Oxidation

The catalytic activity of oxo-rhenium complexes in the oxidation of alcohols to aldehydes and ketones using a sulfoxide as an oxidant agent is another area of interest. This research highlights the efficiency and selectivity of these complexes in catalyzing alcohol oxidation, with potential applications in the synthesis of fine chemicals and pharmaceuticals (Sousa et al., 2013).

Reactivity Towards Nucleophiles

The synthesis and study of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles provide valuable information on the functionalization of benzo[b]thiophene derivatives. Such studies are crucial for the development of novel organic compounds with potential applications in drug discovery and material science (Pouzet et al., 1998).

Antiviral Activity and Material Science

Further research includes the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. This study not only showcases the potential of these compounds in medicinal chemistry, particularly as antiviral agents, but also highlights their synthesis pathway which could be adapted for the development of other therapeutically relevant compounds (Chen et al., 2010).

Environmental Applications

The photodegradation of polychlorinated diphenyl sulfides on silica gel surfaces underlines the environmental applications of such compounds. Investigating the degradation pathways and the role of reactive oxygen species in the process provides insights into the removal of persistent organic pollutants from the environment (Ge et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

(NE)-N-[[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2OS/c13-10-3-5-11(6-4-10)17-12-9(8-15-16)2-1-7-14-12/h1-8,16H/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHNXLMYDOJIGJ-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-O-Tert-butyl 1-O-ethyl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2743722.png)

![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743725.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(3-methylphenyl)propanamide](/img/structure/B2743732.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2743733.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2743734.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2743735.png)